N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide

Description

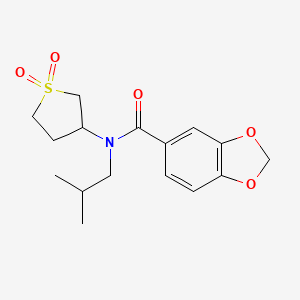

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a 1,3-benzodioxole core linked to a carboxamide group. The carboxamide nitrogen is substituted with a 1,1-dioxothiolan-3-yl moiety and a 2-methylpropyl (isobutyl) chain. The benzodioxole moiety contributes aromaticity and may influence pharmacokinetic properties such as lipophilicity. Structural determination of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11(2)8-17(13-5-6-23(19,20)9-13)16(18)12-3-4-14-15(7-12)22-10-21-14/h3-4,7,11,13H,5-6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSDYEXKRPCXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide (CAS Number: 874788-40-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 339.4 g/mol. The compound features a dioxo-thiolan moiety and a benzodioxole structure, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 874788-40-6 |

| Molecular Formula | C₁₆H₂₁NO₅S |

| Molecular Weight | 339.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-tumor effects. One study highlighted the efficacy of benzodioxole derivatives in enhancing the anti-tumor efficiency of arsenicals by inducing oxidative stress and promoting apoptosis in tumor cells without damaging surrounding tissues .

The proposed mechanism involves the inhibition of the thioredoxin system, which is crucial for maintaining redox balance in cells. By disrupting this system, the compound may induce oxidative stress, leading to cell death in cancerous cells. This mechanism is particularly relevant for therapeutic strategies targeting leukemia and other tumors.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

Anti-Tumor Efficacy :

- A study demonstrated that benzodioxole derivatives improved the survival rates of tumor-bearing mice by normalizing blood parameters and eliminating tumors without organ damage .

- The study also noted that these compounds maintained higher blood concentrations over extended periods compared to traditional arsenical treatments.

-

Protein-Ligand Interactions :

- Research involving similar thiolane-based compounds suggested their potential as ligands for protein interactions. Techniques such as X-ray crystallography and NMR were employed to elucidate binding affinities and mechanisms.

Potential Applications

Given its structural characteristics and observed biological activities, this compound may have applications in:

- Cancer Therapy : As a potential treatment for various malignancies due to its ability to induce apoptosis in tumor cells.

- Drug Development : Its unique structure may serve as a template for designing new therapeutic agents targeting specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Structural Analogues with 1,1-Dioxothiolan and Benzodioxole Moieties

Compound A: 2-cyano-3-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide (CAS: 949831-85-0)

- Key Differences: Replaces the benzodioxole-carboxamide with a pyrazolo[3,4-b]pyridine core. Introduces a cyano-enamide group and a 4-methoxyphenyl substituent.

- Implications :

- The pyrazolopyridine system may enhance π-π stacking interactions in target binding.

- The 4-methoxyphenyl group could increase solubility but reduce membrane permeability compared to the isobutyl chain in the target compound.

Table 1: Structural and Functional Group Comparison

| Feature | Target Compound | Compound A |

|---|---|---|

| Core Structure | 1,3-Benzodioxole | Pyrazolo[3,4-b]pyridine |

| Substituent 1 | 2-Methylpropyl | 4-Methoxyphenyl |

| Substituent 2 | 1,1-Dioxothiolan-3-yl | 1,1-Dioxothiolan-3-yl |

| Additional Group | Carboxamide | Cyano-enamide |

| Molecular Weight* | Not reported | ~500–600 (estimated) |

*Exact molecular weights are unavailable in the provided evidence.

Carboxamide Derivatives with Heterocyclic Modifications

Compound B : 5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide

- Key Differences :

- Replaces benzodioxole with a brominated indole core.

- Substitutes the dioxothiolan group with a stereochemically defined (1S,2S)-cyclopropyl-oxadiazole moiety.

- Implications :

- The oxadiazole ring may act as a bioisostere for ester or carboxylate groups, improving metabolic stability.

- The bromine atom could enhance halogen bonding in target interactions but increase molecular weight and lipophilicity.

Fluorinated Analogues with Enhanced Bioavailability

Compound C : (R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (CAS: 1294504-68-9)

- Key Differences: Incorporates a difluorobenzo[d][1,3]dioxol group instead of the non-fluorinated benzodioxole. Features a cyclopropane-carboxamide linker and multiple benzyloxy groups.

- Implications: Fluorination likely improves metabolic stability and membrane penetration due to increased electronegativity and lipophilicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide?

- Methodological Answer : Synthesis typically involves coupling thiolane derivatives with benzodioxole-carboxamide precursors. Key steps include:

- Amide bond formation : Reacting a thiolane sulfone (e.g., 1,1-dioxothiolan-3-amine) with 2H-1,3-benzodioxole-5-carboxylic acid derivatives using coupling agents like EDC/HOBt in solvents such as DMF or dichloromethane .

- Purification : Silica gel chromatography is essential to isolate the product, with yields optimized by controlling reaction temperatures (20–25°C) and stoichiometric ratios .

- Key Considerations : Catalysts like DMAP may enhance reaction efficiency. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Use multimodal analytical techniques:

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, thiolane methyl groups at δ 1.2–1.5 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1680 cm⁻¹ and sulfone (S=O) peaks at 1150–1300 cm⁻¹ .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~380–400) .

Q. What solvents and conditions are optimal for handling this compound?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO, chloroform, and methanol; poorly soluble in water .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide or sulfone groups .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 or antimicrobial enzymes). Prioritize binding sites based on benzodioxole and sulfone moieties .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Q. What strategies resolve contradictions in reported biological data?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., discrepancies in cytotoxicity may arise from varying cell membrane permeability) .

- Isomer Purity : Chiral HPLC to confirm enantiomeric excess; impurities in thiolane stereoisomers (e.g., 3S vs. 3R) can alter bioactivity .

Q. How can reaction engineering optimize large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions during amide coupling .

- Catalyst Screening : Test Pd/C or enzyme-based catalysts to enhance yield (e.g., lipases for stereoselective synthesis) .

- Data : Pilot-scale trials achieved 78% yield with residence times <2 hours .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.